1,6-Di-O-(benzenesulfonyl)hexitol
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Overview
Description
1,6-Di-O-(benzenesulfonyl)hexitol is a compound that belongs to the class of organic compounds known as sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an organic moiety. The compound is derived from hexitol, a sugar alcohol, and is modified by the addition of benzenesulfonyl groups at the 1 and 6 positions. This modification imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di-O-(benzenesulfonyl)hexitol typically involves the reaction of hexitol with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective sulfonylation at the 1 and 6 positions. The general reaction scheme is as follows:
- Dissolve hexitol in a suitable solvent such as dichloromethane.
- Add benzenesulfonyl chloride to the solution.
- Introduce a base, such as triethylamine, to the reaction mixture to facilitate the sulfonylation reaction.
- Stir the reaction mixture at a controlled temperature, typically around room temperature, for several hours.
- Purify the product by recrystallization or chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,6-Di-O-(benzenesulfonyl)hexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted hexitol compounds .
Scientific Research Applications
1,6-Di-O-(benzenesulfonyl)hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,6-Di-O-(benzenesulfonyl)hexitol involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Di-O-(benzenesulfonyl)hexitol
- 1,6-Di-O-(tosyl)hexitol
- 1,6-Di-O-(methanesulfonyl)hexitol
Comparison
1,6-Di-O-(benzenesulfonyl)hexitol is unique due to the specific positioning of the benzenesulfonyl groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
6331-08-4 |
---|---|
Molecular Formula |
C18H22O10S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[6-(benzenesulfonyloxy)-2,3,4,5-tetrahydroxyhexyl] benzenesulfonate |
InChI |
InChI=1S/C18H22O10S2/c19-15(11-27-29(23,24)13-7-3-1-4-8-13)17(21)18(22)16(20)12-28-30(25,26)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI Key |
RNFVCBBGDQMRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=CC=C2)O)O)O)O |
Origin of Product |
United States |
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